Synthesis Route Efficiency: 78% Yield vs. Alternative Multi-Step Methods
Synthesis of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid via catalytic hydrogenation of quinoline-3-carboxylic acid provides a documented yield of approximately 78% [1]. In contrast, alternative multi-step routes, such as the one-pot method employing ortho-dialkylaminoaldehydes and Meldrum's acid, produce a series of substituted tetrahydroquinoline-3-carboxylic acid analogs without a specified yield for the unsubstituted parent compound [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Yield ~78% |
| Comparator Or Baseline | Yield not specified for the parent compound in the alternative one-pot method [2] |
| Quantified Difference | Yield data available for target compound via reduction route; absence of yield data for parent compound in comparator method |
| Conditions | Catalytic hydrogenation of quinoline-3-carboxylic acid [1]; One-pot method using Me3SiCl in DMF [2] |
Why This Matters
The availability of a documented high-yield synthetic route (78%) informs cost modeling and supply chain feasibility assessments for procurement planning.
- [1] Chem960. 1,2,3,4-四氢喹啉-3-羧酸的合成路线有哪些?(Synthesis Routes for 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid). Accessed April 2026. View Source
- [2] Ryabukhin, S. V.; Plaskon, A. S.; Volochnyuk, D. M.; Pipko, S. E.; Tolmachev, A. A. Facile One-Pot Synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acids and Their Heterocyclic Analogs. Synthetic Communications, 2008, 38 (17), 3032-3043. DOI: 10.1080/00397910802044272. View Source
